1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one
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Overview
Description
1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one is a heterocyclic compound with a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one typically involves the reaction of hydrazine derivatives with β-keto esters. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Condensation Reaction: Hydrazine derivatives react with β-keto esters to form pyrazolone intermediates.
Acetylation: The pyrazolone intermediates are then acetylated using acetic anhydride or acetyl chloride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazolone derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic or optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction cascades and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-Acetyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure with a methyl group instead of an aminomethyl group.
1-Acetyl-5-phenyl-1H-pyrazol-3(2H)-one: Similar structure with a phenyl group instead of an aminomethyl group.
Uniqueness
1-Acetyl-5-(aminomethyl)-1H-pyrazol-3(2H)-one is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H9N3O2 |
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Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-acetyl-3-(aminomethyl)-1H-pyrazol-5-one |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)9-5(3-7)2-6(11)8-9/h2H,3,7H2,1H3,(H,8,11) |
InChI Key |
JASQIQKRWFLZHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=CC(=O)N1)CN |
Origin of Product |
United States |
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